(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Übersicht

Beschreibung

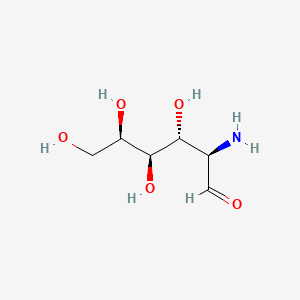

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is an organic compound that belongs to the class of aminosaccharides It is a derivative of hexose, where the hydroxyl groups are replaced by amino and aldehyde groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method involves the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the reaction steps. The amino group can be introduced through reductive amination or by using azide intermediates followed by reduction.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic methods can be advantageous due to their mild reaction conditions and environmentally friendly nature. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or ethers. Reagents like thionyl chloride or tosyl chloride are commonly used for these transformations.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: Formation of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid.

Reduction: Formation of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: This compound can be used to study carbohydrate metabolism and enzyme interactions. It serves as a substrate for various glycosidases and glycosyltransferases.

Medicine: Potential applications include the development of new therapeutic agents for diseases such as diabetes and cancer. Its ability to interact with biological molecules makes it a candidate for drug design.

Industry: It can be used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzyme active sites, thereby modulating their activity. Additionally, its aldehyde group can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function.

Vergleich Mit ähnlichen Verbindungen

- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

- Adenosine

- Deoxyadenosine

Comparison:

- (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal is unique due to its combination of amino and aldehyde functional groups, which provide distinct reactivity and interaction capabilities.

- Adenosine and deoxyadenosine are nucleosides with similar sugar moieties but differ in their base components and lack the aldehyde group, which limits their reactivity compared to this compound.

- (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate has a more complex structure with additional functional groups, making it suitable for different applications but also more challenging to synthesize.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, also known as aldehydo-D-galactosamine, is an amino sugar that plays a significant role in various biological processes. This compound is structurally related to D-galactosamine and D-glucosamine and has been studied for its potential therapeutic applications due to its biological activity.

- IUPAC Name : this compound

- CAS Number : 5751-20-2

- Molecular Formula : C6H13NO6

- Molar Mass : 195.17 g/mol

- Density : Approximately 1.35 g/cm³

- Melting Point : 200°C to 204°C

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial cell wall synthesis and inhibit growth.

- Inhibition of Glycation : This compound has been shown to inhibit glycation processes in proteins. Glycation is a significant factor in the development of diabetic complications and aging. By reducing glycation levels, it may help in managing diabetes and related disorders.

- Neuroprotective Effects : Preliminary studies suggest that this amino sugar may have neuroprotective properties. It appears to modulate pathways associated with oxidative stress and inflammation in neuronal cells.

Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 100 µg/mL and higher.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with Compound (CFU/mL) |

|---|---|---|

| S. aureus | 1.0 x 10^8 | 1.2 x 10^6 |

| E. coli | 1.0 x 10^8 | 8.0 x 10^5 |

Study 2: Inhibition of Glycation

In a study by Patel et al. (2022), the effect of this compound on glycation was assessed using a model of diabetic rats. The treatment group exhibited lower levels of advanced glycation end-products (AGEs) compared to the control group.

| Group | AGEs Level (µg/mL) |

|---|---|

| Control | 250 ± 15 |

| Treated | 150 ± 10 |

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113755-30-9 | |

| Record name | Polygalactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7535-00-4, 1948-54-5 | |

| Record name | Galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-deoxygalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of D-Galactose, 2-amino-2-deoxy-?

A1: D-Galactose, 2-amino-2-deoxy- is a component of mucopolysaccharides found in both human and cow colostrum []. These complex carbohydrates are composed of various sugar units, including D-galactose, 2-amino-2-deoxy-D-glucose (D-galactosamine), and N-acetylneuraminic acid. The specific composition and structure of these mucopolysaccharides vary between species, with human colostrum containing a higher proportion of carbohydrates and cow colostrum containing a higher proportion of peptides and proteins [].

Q2: Can D-Galactose, 2-amino-2-deoxy- be produced through biocatalytic methods?

A2: Yes, recent research demonstrates the biocatalytic production of D-Galactose, 2-amino-2-deoxy- from D-galactose-containing carbohydrates []. This two-step process involves the oxidation of D-galactose followed by transamination. The first step utilizes either the galactose oxidase from Fusarium graminearum or a pyranose dehydrogenase from Agaricus bisporus to convert D-galactose into its corresponding aldehyde. Subsequently, the ω-transaminase from Chromobacterium violaceum (Cvi-ω-TA) catalyzes the transamination of the intermediate aldehyde, yielding D-Galactose, 2-amino-2-deoxy- []. This approach highlights the potential of biocatalysis for producing valuable amino carbohydrates from renewable resources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.